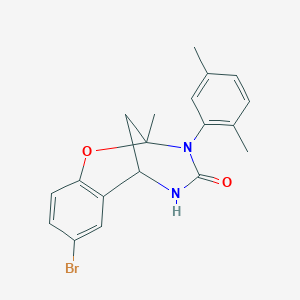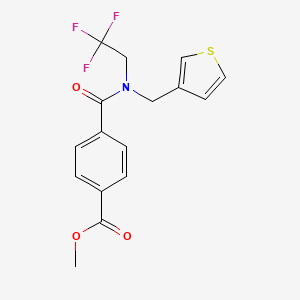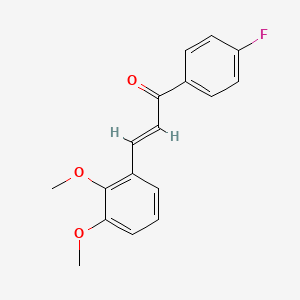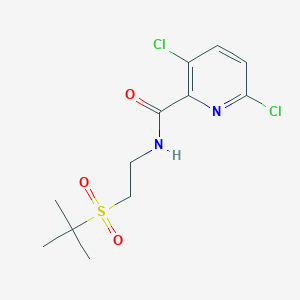![molecular formula C20H19N5S B2831149 1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine CAS No. 1105237-90-8](/img/structure/B2831149.png)
1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyridazine core substituted with a 3,4-dimethylphenyl group, a methyl group, and a pyridin-2-ylmethylthio group.
Mechanism of Action
Target of Action
Similar compounds have been shown to have significant antiproliferative effects on various cancer cell lines . These compounds are often designed to interact with specific molecules that are expressed and have critical roles in cancer cells .
Mode of Action
It’s suggested that similar compounds could induce apoptosis of cancer cells in a concentration-dependent manner . This is often achieved by interacting with the target molecules in such a way that it disrupts their normal function, leading to cell death .
Biochemical Pathways
It’s known that similar compounds can arrest the cell cycle at the g1 phase . This prevents the cell from entering the S phase, where DNA replication occurs, thereby inhibiting cell proliferation .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, as evidenced by its antiproliferative activity against various cancer cell lines . In particular, one study found that a similar compound was more potent than the positive control with IC50 values of 1.53 ± 0.46, 1.11 ± 0.34 and 1.98 ± 1.27 μM, respectively .
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine typically involves multi-step organic reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Coupling Reactions: Suzuki-Miyaura coupling is a common method to form carbon-carbon bonds in the presence of palladium catalysts.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in inhibiting certain biological pathways, making it a candidate for drug development.
Medicine: Research indicates potential anticancer properties, as it can induce apoptosis in cancer cells.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine stands out due to its unique substitution pattern and biological activity. Similar compounds include:
1-aryl-3-(pyridin-2-ylmethyl)thio derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyridazine derivatives: These compounds have the same core but different substituents, which can affect their chemical reactivity and applications.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-methyl-7-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5S/c1-13-7-8-17(10-14(13)2)25-19-18(11-22-25)15(3)23-24-20(19)26-12-16-6-4-5-9-21-16/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXZMCNXVLKCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 6-acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2831067.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile](/img/structure/B2831068.png)
![N'-(3,5-dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2831069.png)


![4-(3,4-dichlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2831072.png)

![4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2831077.png)
![2-{1-[2-(1H-pyrazol-1-yl)ethyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2831080.png)

![3,4-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2831085.png)
![5-(((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2831087.png)
![2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid](/img/structure/B2831088.png)

